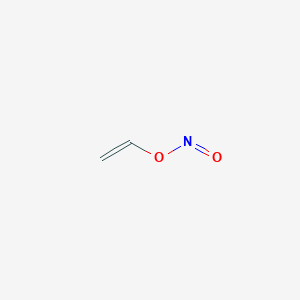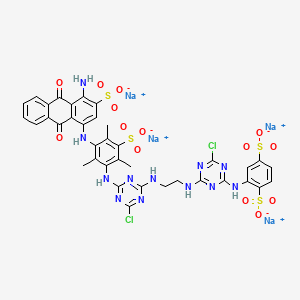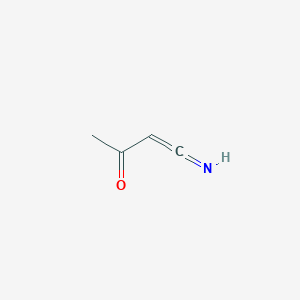
4-Iminobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iminobut-3-en-2-one is an organic compound with the molecular formula C4H7NO It is characterized by the presence of an imine group (C=N) and a ketone group (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminobut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a suitable ketone under acidic or basic conditions to form the imine group. For example, the reaction of but-3-en-2-one with ammonia or a primary amine can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iminobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted imines or other derivatives.
Applications De Recherche Scientifique
4-Iminobut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iminobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity can influence various biological processes and pathways, making it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobut-3-en-2-one: Similar structure but with an amino group instead of an imine group.
But-3-en-2-one: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Oxobut-3-en-2-one: Contains an additional oxo group, altering its chemical properties.
Uniqueness
4-Iminobut-3-en-2-one is unique due to the presence of both an imine and a ketone group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
23601-81-2 |
|---|---|
Formule moléculaire |
C4H5NO |
Poids moléculaire |
83.09 g/mol |
InChI |
InChI=1S/C4H5NO/c1-4(6)2-3-5/h2,5H,1H3 |
Clé InChI |
IISQZNRCRIJELN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


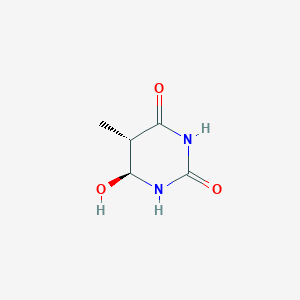
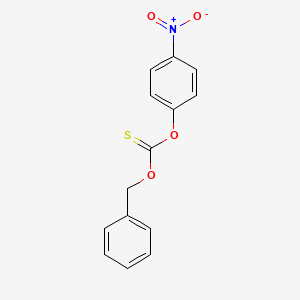
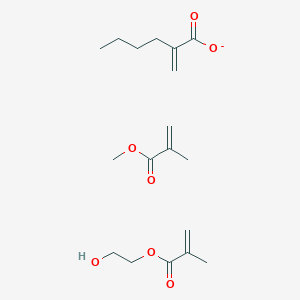
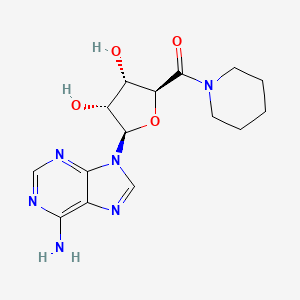
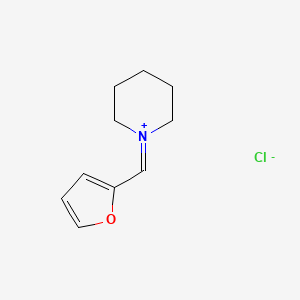
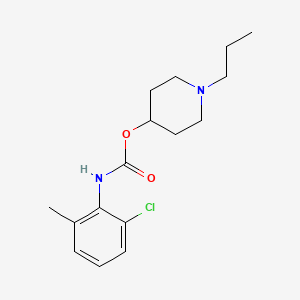
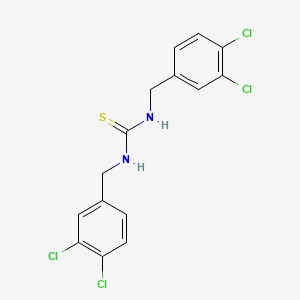


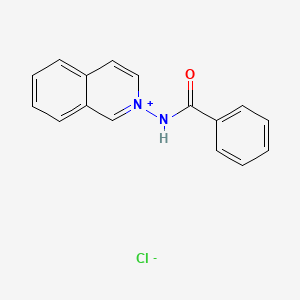
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
